molecular formula C6H10OS2 B14289409 S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate CAS No. 121955-52-0

S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate

Cat. No.: B14289409
CAS No.: 121955-52-0
M. Wt: 162.3 g/mol
InChI Key: GYJUUWJKEUIYPF-UHFFFAOYSA-N
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Description

S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate: is an organosulfur compound with the molecular formula C6H10OS2 . It is known for its unique structural features, which include a sulfinothioate group and two prop-1-en-1-yl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate typically involves the reaction of prop-1-en-1-yl sulfinyl chloride with prop-1-en-1-yl thiol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate involves its interaction with thiol-containing proteins and enzymes. The sulfinothioate group can form covalent bonds with thiol groups, leading to the modification of protein function. This interaction can affect various molecular pathways and cellular processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Uniqueness: S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.

Properties

CAS No.

121955-52-0

Molecular Formula

C6H10OS2

Molecular Weight

162.3 g/mol

IUPAC Name

1-prop-1-enylsulfinylsulfanylprop-1-ene

InChI

InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-6H,1-2H3

InChI Key

GYJUUWJKEUIYPF-UHFFFAOYSA-N

Canonical SMILES

CC=CSS(=O)C=CC

Origin of Product

United States

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